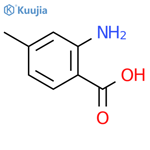

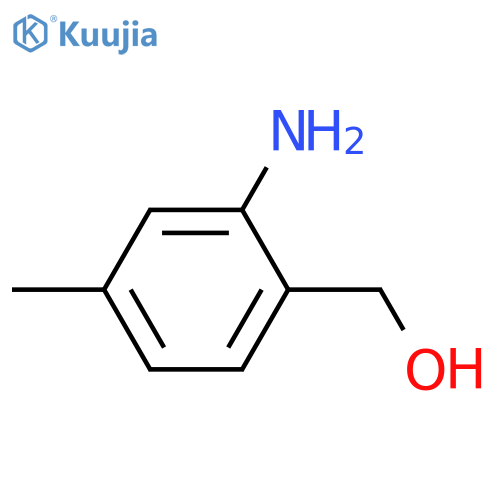

Cas no 81335-87-7 ((2-Amino-4-methylphenyl)methanol)

(2-Amino-4-methylphenyl)methanol Propiedades químicas y físicas

Nombre e identificación

-

- (2-Amino-4-methylphenyl)methanol

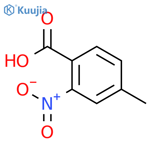

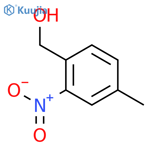

- (4-methyl-2-nitrophenyl)methanol

- 2-amino-4-methylbenzyl alcohol

- 4-METHYL-2-NITROBENZYLALCOHOL

- Benzenemethanol,2-amino-4-methyl-

- 2-amino-4-methyl-benzenemethanol

- 2-amino-4-methyl-benzyl alcohol

- 2-Amino-4-methyl-benzylalkohol

- Benzenemethanol,2-amino-4-methyl

- 2-Amino-4-methylbenzenemethanol (ACI)

- Benzyl alcohol, 2-amino-4-methyl- (3CI)

- 81335-87-7

- SCHEMBL2889115

- OPXLRSYFDTULBU-UHFFFAOYSA-N

- AKOS006287442

- CS-0100669

- MFCD08275453

- DS-3926

- EN300-7055766

- Z1198176996

- (2-Amino-4-methylphenyl)-methanol

- O10038

- DB-056515

- SB83933

-

- MDL: MFCD08275453

- Renchi: 1S/C8H11NO/c1-6-2-3-7(5-10)8(9)4-6/h2-4,10H,5,9H2,1H3

- Clave inchi: OPXLRSYFDTULBU-UHFFFAOYSA-N

- Sonrisas: OCC1C(N)=CC(C)=CC=1

Atributos calculados

- Calidad precisa: 137.08400

- Masa isotópica única: 137.084

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 10

- Cuenta de enlace giratorio: 1

- Complejidad: 105

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 1.1

- Superficie del Polo topológico: 46.2Ų

Propiedades experimentales

- PSA: 46.25000

- Logp: 1.65070

(2-Amino-4-methylphenyl)methanol Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H302

- Declaración de advertencia: P280-P305+P351+P338

- Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,Room temperature

(2-Amino-4-methylphenyl)methanol Datos Aduaneros

- Código HS:2922199090

- Datos Aduaneros:

China Customs Code:

2922199090Overview:

2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Summary:

2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(2-Amino-4-methylphenyl)methanol PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | DS-3926-50MG |

(2-Amino-4-methylphenyl)methanol |

81335-87-7 | >95% | 50mg |

£102.00 | 2025-02-08 | |

| eNovation Chemicals LLC | Y1096463-25G |

(2-amino-4-methyl-phenyl)methanol |

81335-87-7 | 97% | 25g |

$1540 | 2024-07-21 | |

| Chemenu | CM185582-10g |

(2-amino-4-methylphenyl)methanol |

81335-87-7 | 95% | 10g |

$866 | 2021-06-16 | |

| eNovation Chemicals LLC | Y1096463-10G |

(2-amino-4-methyl-phenyl)methanol |

81335-87-7 | 97% | 10g |

$680 | 2024-07-21 | |

| Enamine | EN300-7055766-0.25g |

(2-amino-4-methylphenyl)methanol |

81335-87-7 | 95.0% | 0.25g |

$42.0 | 2025-03-12 | |

| abcr | AB401449-5 g |

(2-Amino-4-methylphenyl)methanol; . |

81335-87-7 | 5g |

€712.70 | 2022-03-24 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | QL877-5g |

(2-Amino-4-methylphenyl)methanol |

81335-87-7 | 95+% | 5g |

3600CNY | 2021-05-07 | |

| Alichem | A014002024-250mg |

2-Amino-4-methylbenzyl alcohol |

81335-87-7 | 97% | 250mg |

$475.20 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | QL877-10g |

(2-Amino-4-methylphenyl)methanol |

81335-87-7 | 95+% | 10g |

5850CNY | 2021-05-07 | |

| 1PlusChem | 1P0053KF-250mg |

(2-Amino-4-methylphenyl)methanol |

81335-87-7 | 95% | 250mg |

$51.00 | 2024-04-21 |

(2-Amino-4-methylphenyl)methanol Métodos de producción

Métodos de producción 1

Métodos de producción 2

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

Métodos de producción 3

1.2 Reagents: Water

1.3 Reagents: Sodium hydroxide Solvents: Water

Métodos de producción 4

1.2 Reagents: Potassium carbonate Solvents: Tetrahydrofuran , Water ; 0 °C

2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 24 h, rt

Métodos de producción 5

2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt → -15 °C; 1 h, -5 °C; overnight, -5 °C → rt

Métodos de producción 6

Métodos de producción 7

Métodos de producción 8

2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 8 h, 70 °C

2.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; neutralized

Métodos de producción 9

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 1 h, rt

Métodos de producción 10

1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; neutralized

(2-Amino-4-methylphenyl)methanol Raw materials

- 2-Amino-4-methylbenzoic acid

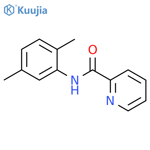

- 2-Pyridinecarboxamide, N-[2-[(acetyloxy)methyl]-5-methylphenyl]-

- 2-Pyridinecarboxamide, N-(2,5-dimethylphenyl)-

- Iodobenzene diacetate

- 4-Methyl-2-nitrobenzoic acid

- (4-Methyl-2-nitrophenyl)methanol

(2-Amino-4-methylphenyl)methanol Preparation Products

(2-Amino-4-methylphenyl)methanol Literatura relevante

-

Tao Cheng,Weiyu Yin,Yi Zhang,Yingnan Zhang,Yong Huang Org. Biomol. Chem. 2014 12 1405

81335-87-7 ((2-Amino-4-methylphenyl)methanol) Productos relacionados

- 5344-90-1(2-aminobenzylalcohol)

- 273749-25-0((2,3-Diaminophenyl)methanol)

- 57772-50-6((2-Amino-3-methylphenyl)methanol)

- 34897-84-2(2-Amino-5-methylbenzyl alcohol)

- 81863-45-8((3-Amino-4-methylphenyl)methanol)

- 88990-57-2((4-Amino-3-methylphenyl)methanol)

- 2172629-92-2(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidohexanoic acid)

- 2229378-14-5(Tert-butyl 2-[1-(1-aminocyclopropyl)cyclopropyl]piperidine-1-carboxylate)

- 1251617-19-2(5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3-fluorophenyl)methyl]-1,2-dihydropyridin-2-one)

- 877858-42-9(Methyl 4-(2-carboxyethyl)-3-methylbenzoate)